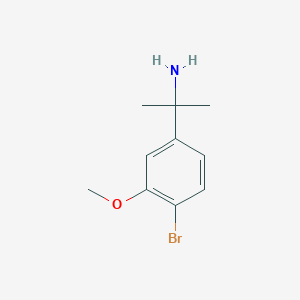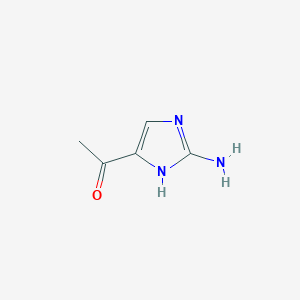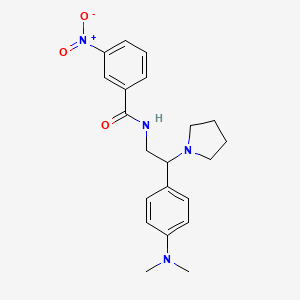![molecular formula C17H13F3N2O5 B2930990 Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate CAS No. 438015-48-6](/img/structure/B2930990.png)
Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate, also known as AG-1478, is a small molecule tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family. It is commonly used in scientific research for its ability to inhibit the growth and proliferation of cancer cells.
Scientific Research Applications
Pressure-Induced Phase Transition
Research by Johnstone et al. (2010) on a related compound, Methyl 2-(carbazol-9-yl)benzoate, demonstrates its unique crystalline behavior under high pressure, indicating potential applications in crystal engineering and the study of molecular conformations under varying pressures (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).
Antiproliferative Activity Against Cancer Cells
Stefely et al. (2010) synthesized a series of compounds utilizing a related scaffold, which showed significant antiproliferative activity against cancer cell lines. This indicates potential applications in the development of new cancer therapies (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).
Synthetic and Crystallographic Studies
Kovalenko et al. (2019) explored the synthesis of a related compound, highlighting its structural analysis and demonstrating applications in organic synthesis and crystallography (Kovalenko, Drushlyak, Konovalova, Mariutsa, Kravchenko, Ivachtchenko, & Mitkin, 2019).
Protocol for Synthesis of Trifluoromethoxylated Compounds
Feng and Ngai (2016) detailed a protocol for synthesizing trifluoromethoxylated aromatic compounds, highlighting the compound's role in facilitating the development of pharmaceuticals and agrochemicals due to desirable pharmacological and biological properties (Feng & Ngai, 2016).
Synthesis of Radiotracers for Imaging of Alzheimer's Disease
Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, indicating its application in PET imaging for Alzheimer's disease research (Gao, Wang, & Zheng, 2018).
properties
IUPAC Name |
methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5/c1-25-14(23)10-6-8-11(9-7-10)21-15(24)22-17(16(18,19)20)26-12-4-2-3-5-13(12)27-17/h2-9H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOQMGMZTRHBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione](/img/structure/B2930908.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)
![5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2930910.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2930915.png)


![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)


![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)